molecular formula C7H14ClN B1294599 3-(Chloromethyl)-1-methylpiperidine CAS No. 52694-50-5

3-(Chloromethyl)-1-methylpiperidine

Cat. No. B1294599
CAS RN: 52694-50-5
M. Wt: 147.64 g/mol
InChI Key: FFOIFAAVWJZLFE-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the role or use of the compound in various industries or research .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants, catalysts, temperature, pressure, and other conditions required for the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using various spectroscopic techniques and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .

Scientific Research Applications

Hypercrosslinked Polymers (HCPs) Synthesis

3-(Chloromethyl)-1-methylpiperidine: is utilized in the synthesis of Hypercrosslinked Polymers (HCPs) . HCPs are a class of porous materials with high surface areas and good porosity, which are synthesized through Friedel-Crafts reactions . These polymers are used for environmental pollution control, catalysis, and energy storage due to their efficient adsorption properties and chemical stability .

Drug Delivery Systems

In the field of drug delivery , 3-(Chloromethyl)-1-methylpiperidine can be involved in the creation of advanced drug delivery systems. It can contribute to the synthesis of polymers that form part of the drug carriers, enhancing the targeted delivery and controlled release of pharmaceuticals .

Catalysis

This compound plays a role in catalysis , particularly in the development of catalysts for chemical reactions. It can be used to synthesize catalysts that facilitate various chemical transformations, including the production of fine chemicals and pharmaceuticals .

Gas Storage

Research indicates that materials synthesized using 3-(Chloromethyl)-1-methylpiperidine can be applied in gas storage technologies. These materials can store gases like hydrogen and methane, which is crucial for energy applications and addressing the energy crisis .

Sensing Technologies

The compound is also significant in the synthesis of materials for sensing technologies . These materials can be used in the development of sensors for detecting environmental pollutants, gases, or biological markers .

Chromatographic Separations

Lastly, 3-(Chloromethyl)-1-methylpiperidine can be used to create materials that aid in chromatographic separations . These materials are essential in analytical chemistry for separating complex mixtures, which is vital in environmental analysis and food safety .

Safety And Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved .

properties

IUPAC Name

3-(chloromethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOIFAAVWJZLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967136
Record name 3-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-methylpiperidine

CAS RN

52694-50-5
Record name 3-(Chloromethyl)-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52694-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1-methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Navrátilová, Z Kříž, M Potáček - Synthetic communications, 2004 - Taylor & Francis
… trans‐4‐(4‐Fluorophenyl)‐3‐chloromethyl‐1‐methylpiperidine 3b was subjected to elimination reaction on alumina or KF‐alumina under solvent‐free conditions and microwave …
Number of citations: 14 www.tandfonline.com
S Rádl, P Hezký, J Proška, L Hejnová… - Archiv der Pharmazie …, 2000 - Wiley Online Library
… were prepared according to the previously described methods: sodium 6-chloropyridin-2-ylthiolate[1], 2-chloromethyl-1-methylpiperidine[15], 3-chloromethyl-1-methylpiperidine[16], 3-…
Number of citations: 6 onlinelibrary.wiley.com
A Balsamo, A Lapucci, A Lucacchini, M Macchia… - European journal of …, 1994 - Elsevier
A series of 3-(methyleneaminoxy)methylpiperidines (5a–h) and their corresponding N-methyl derivatives (6a–h) with a variety of substituents on the imino carbon were synthesized and …
Number of citations: 10 www.sciencedirect.com
C AMETA, K BHANAT, AK PATHAK - … Assisted Organic Synthesis …, 2014 - books.google.com
… Trans-4-(4-fluorophenyl)-3-chloromethyl-1-methylpiperidine was subjected to elimination reaction on alumina or KF-alumina under solvent-free conditions and microwave irradiation. A …
Number of citations: 2 books.google.com
G Roma, M Di Braccio, G Grossi, D Piras… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and in vitro antiplatelet activity significant data of coumarin derivatives 5i−x and quinolin-2(1H)-one derivatives 22a,b, as well as the corresponding structure−activity …
Number of citations: 41 pubs.acs.org
L Melzig, T Dennenwaldt, A Gavryushin… - The Journal of Organic …, 2011 - ACS Publications
A room-temperature Ni-catalyzed cross-coupling of aryl, heteroaryl, and alkenyl electrophiles with aminoalkylzinc bromides, readily available from the corresponding aminoalkyl …
Number of citations: 30 pubs.acs.org
J Graton, M Berthelot, F Besseau… - The Journal of Organic …, 2005 - ACS Publications
A reliable enthalpic scale of hydrogen-bond acceptor strength (basicity) is built for aliphatic amines by means of a new infrared method, from the temperature variation of hydrogen-bond …
Number of citations: 45 pubs.acs.org
JI Martin Hernando, JM Ontoria… - ChemMedChem …, 2009 - Wiley Online Library
Infections caused by the hepatitis C virus (HCV) are a significant world health problem for which novel therapies are in urgent demand. The NS5B polymerase of HCV is responsible for …

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